molecular formula C18H27FN2O2 B2800914 tert-Butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate CAS No. 1349715-60-1

tert-Butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate

Cat. No.: B2800914
CAS No.: 1349715-60-1
M. Wt: 322.424
InChI Key: PPVUOYDBSDYBAV-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H27FN2O2 . It is used in the field of organic chemistry as a reagent or intermediate in the synthesis of other compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 322.42 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 420.0±45.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing related compounds for potential biological applications. For example, the synthesis and characterization of similar compounds have been achieved through various chemical reactions, confirming structures through spectroscopic methods and X-ray diffraction studies. These compounds have been evaluated for their biological activities, such as antibacterial and anthelmintic properties, although they exhibited moderate to poor activities in these specific studies (Sanjeevarayappa et al., 2015).

Intermediate for Anticancer Drugs

Compounds structurally related to tert-Butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate have been synthesized as intermediates for small molecule anticancer drugs. These intermediates have been utilized in the synthesis of various small molecule inhibitors, highlighting the significance of such compounds in developing treatments for cancer (Binliang Zhang et al., 2018).

Pharmacological Core Structures

Certain derivatives have been prepared that serve as important intermediates in synthesizing biologically active compounds, such as crizotinib, a well-known anticancer drug. The synthesis of these intermediates involves multiple steps starting from simple chemical substrates, demonstrating the compounds' utility in medicinal chemistry (D. Kong et al., 2016).

Anticorrosive Properties

Interestingly, some research has explored the anticorrosive behavior of similar compounds for carbon steel in acidic environments. These studies have shown that certain piperidine derivatives can effectively inhibit corrosion, offering potential applications in protecting industrial materials (B. Praveen et al., 2021).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have also been investigated, providing insights into their chemical properties and potential interactions in biological systems. Such analyses contribute to the understanding of how these compounds can be further modified for specific scientific applications (C. Mamat et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

tert-butyl 4-[(4-fluoro-2-methylphenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-13-11-15(19)6-5-14(13)12-20-16-7-9-21(10-8-16)17(22)23-18(2,3)4/h5-6,11,16,20H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVUOYDBSDYBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CNC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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